molecular formula C14H21NO3 B14897885 Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

Cat. No.: B14897885
M. Wt: 251.32 g/mol
InChI Key: RIESWPZCQMFUMF-AAEUAGOBSA-N
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Description

Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a carbamate group. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (2R,3S)-1-hydroxy-3-methylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
  • Benzyl (2R,3S)-3-hydroxy-2-butanylcarbamate
  • tert-Butyl carbamate

Uniqueness

Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxy and a carbamate group. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[(2R,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m0/s1

InChI Key

RIESWPZCQMFUMF-AAEUAGOBSA-N

Isomeric SMILES

CC[C@H](C)[C@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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